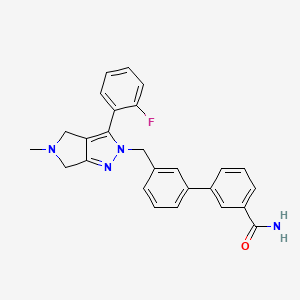

P-CAB agent 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H23FN4O |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

3-[3-[[3-(2-fluorophenyl)-5-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-2-yl]methyl]phenyl]benzamide |

InChI |

InChI=1S/C26H23FN4O/c1-30-15-22-24(16-30)29-31(25(22)21-10-2-3-11-23(21)27)14-17-6-4-7-18(12-17)19-8-5-9-20(13-19)26(28)32/h2-13H,14-16H2,1H3,(H2,28,32) |

InChI Key |

LGPYOKZMSVIUGM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(N(N=C2C1)CC3=CC(=CC=C3)C4=CC(=CC=C4)C(=O)N)C5=CC=CC=C5F |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Potassium-Competitive Acid Blockers (P-CABs)

A Technical Guide for Researchers and Drug Development Professionals

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of the core mechanism of P-CABs, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: Reversible Potassium Competition

P-CABs exert their acid-suppressing effects by directly targeting the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. Unlike PPIs, which require acid activation and form covalent bonds with the proton pump, P-CABs function as reversible, potassium-competitive inhibitors.[1][2]

The fundamental mechanism involves the ionic binding of P-CABs to the H+/K+-ATPase, where they compete with potassium ions (K+) for binding to the enzyme.[3][4] This competition effectively blocks the K+-dependent dephosphorylation of the ATPase, a critical step in the enzyme's catalytic cycle. By preventing this conformational change, P-CABs lock the proton pump in an inactive state, thereby inhibiting the exchange of intracellular H+ for extracellular K+ and halting acid secretion into the gastric lumen.

A key characteristic of P-CABs is their rapid onset of action.[2] As they do not require conversion to an active form in an acidic environment, they can inhibit both active and resting proton pumps. Furthermore, their action is reversible, with the duration of acid suppression being influenced by the agent's plasma concentration and its dissociation rate from the H+/K+-ATPase.

Comparative Binding Kinetics of P-CAB Agents

The efficacy and duration of action of different P-CABs are largely determined by their binding affinities and kinetic parameters. The following table summarizes key quantitative data for prominent P-CAB agents. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

| Agent | Parameter | Value | Species/Conditions |

| Vonoprazan | IC₅₀ | 17 nM | Hog H+/K+-ATPase |

| Kᵢ | 10 nM | pH 7.0 | |

| pKₐ | 9.3 | ||

| Tegoprazan | IC₅₀ | 0.29 - 0.52 µM | Porcine, canine, and human H+/K+-ATPases |

| pKₐ | ~5.1 | ||

| Fexuprazan | pKₐ | ~5.1 | |

| Keverprazan | Data not readily available in comparative format |

Signaling Pathway of P-CAB Action

The following diagram illustrates the signaling pathway of gastric acid secretion and the point of intervention for P-CABs.

Caption: P-CABs competitively inhibit the K⁺ binding site on the H⁺/K⁺-ATPase.

Experimental Protocols

H+/K+-ATPase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the inhibitory potency of a P-CAB by measuring the reduction in H+/K+-ATPase activity.

1. Preparation of H+/K+-ATPase Vesicles:

-

Gastric mucosal tissue (e.g., from hog or rabbit) is homogenized in a buffered sucrose solution.

-

Microsomal fractions rich in H+/K+-ATPase are isolated through differential centrifugation.

-

Vesicles are often treated with a protonophore (e.g., nigericin) to create an "ion-leaky" state, allowing for direct measurement of ATP hydrolysis without the influence of a pH gradient.

2. Assay Procedure:

-

A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl at pH 6.5 or 7.4), MgCl₂, KCl, and the prepared H+/K+-ATPase vesicles.

-

The P-CAB is added at various concentrations to different wells of a microplate.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

-

The reaction is terminated, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

3. Data Analysis:

-

The percentage of inhibition is calculated for each P-CAB concentration relative to a control without the inhibitor.

-

The IC₅₀ value, the concentration of the P-CAB that causes 50% inhibition of ATPase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay (Kᵢ Determination)

This assay directly measures the binding affinity of a P-CAB to the H+/K+-ATPase.

1. Membrane Preparation:

-

Gastric microsomal vesicles rich in H+/K+-ATPase are prepared as described above.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

-

The assay is typically performed in a multi-well plate format.

-

Each well contains the membrane preparation, a radiolabeled ligand known to bind to the H+/K+-ATPase (this could be a radiolabeled P-CAB or another suitable ligand), and varying concentrations of the unlabeled P-CAB being tested.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The amount of radioactivity on the filters is measured using a scintillation counter.

3. Data Analysis:

-

The data are analyzed using competitive binding equations to determine the Kᵢ value of the test P-CAB, which represents its binding affinity for the H+/K+-ATPase.

Experimental Workflow for P-CAB Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel P-CAB agent.

Caption: A streamlined workflow for the preclinical development of P-CABs.

Clinical Efficacy in Erosive Esophagitis

Clinical trials have demonstrated the efficacy of P-CABs in the healing of erosive esophagitis (EE), often showing non-inferiority or superiority to PPIs, particularly in more severe grades of the disease.

| P-CAB Agent | Trial Details | Healing Rate at 8 Weeks (P-CAB) | Healing Rate at 8 Weeks (Comparator) | Comparator |

| Vonoprazan | Asian trial | Non-inferior | Lansoprazole 30 mg | Lansoprazle |

| US trial | Non-inferior | Lansoprazole 30 mg | Lansoprazole | |

| Tegoprazan | Korean trial | 99.1% | 99.1% | Esomeprazole 40 mg |

| Fexuprazan | Phase 3 trial | 99.1% | Not specified | Esomeprazole 40 mg |

| Keverprazan | Network meta-analysis | Ranked highest for 8-week healing | N/A | Multiple PPIs |

Logical Relationship of P-CABs to Other Acid Suppressants

This diagram illustrates the hierarchical relationship and points of action of different classes of gastric acid suppressants.

Caption: P-CABs act directly on the final step of acid secretion, the proton pump.

References

- 1. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prezi.com [prezi.com]

- 3. Potassium-competitive acid blockers and proton-pump inhibitors for healing of erosive esophagitis: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]

The Phoenix Molecule: A Technical Guide to the Discovery and Redevelopment of Linaprazan, a Pioneer Potassium-Competitive Acid Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Dawn in Acid Suppression

The management of acid-related disorders has long been dominated by proton pump inhibitors (PPIs), which function by irreversibly inactivating the gastric H+/K+-ATPase. The quest for a more rapid, profound, and sustained acid suppression led to the exploration of a new class of drugs: potassium-competitive acid blockers (P-CABs).[1] Linaprazan (AZD-0865) emerged from this research as a potent, reversible inhibitor of the proton pump.[1] Initially developed by AstraZeneca, linaprazan demonstrated a rapid onset of action.[1] However, its development was halted as it did not show superiority over existing treatments and was associated with reversible elevations in liver transaminases.[2][3] The journey of this molecule was later revitalized by Cinclus Pharma, who ingeniously developed linaprazan glurate, a prodrug designed to optimize the pharmacokinetic profile of the parent compound. This guide provides a comprehensive technical overview of the discovery, initial development, and subsequent rebirth of linaprazan as a promising next-generation therapy.

Mechanism of Action: A Reversible Blockade

Linaprazan competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells. This action prevents the final step in the gastric acid secretion pathway. Unlike PPIs, P-CABs like linaprazan do not require an acidic environment for activation, allowing them to inhibit the proton pump in both its resting and active states, which contributes to a faster onset of effect.

The secretion of gastric acid is a complex process regulated by multiple signaling pathways that converge on the H+/K+-ATPase. Gastrin, acetylcholine, and histamine are the primary stimulants of acid secretion. Gastrin, released from G-cells, and acetylcholine, from vagal nerve endings, increase intracellular calcium. Histamine, secreted by enterochromaffin-like (ECL) cells, elevates cyclic AMP (cAMP) levels. Both pathways ultimately activate the H+/K+-ATPase, leading to the pumping of protons into the gastric lumen. Linaprazan directly inhibits this final common step.

Quantitative Data Summary

Preclinical and In Vitro Data

Linaprazan's potency has been characterized in various in vitro and preclinical models.

| Parameter | Value | Conditions | Reference |

| Linaprazan IC50 | 40.21 nM (95% CI: 24.02–66.49) | H+/K+-ATPase activity, in the presence of K+ | |

| 1.0 ± 0.2 µM | H+/K+-ATPase competitive binding | ||

| 0.28 µM | Histamine-stimulated acid production (rabbit gastric glands) | ||

| 0.26 µM | Dibutyryl-cAMP-stimulated acid production (rabbit gastric glands) | ||

| Linaprazan Glurate IC50 | 436.20 nM (95% CI: 227.3–806.6) | H+/K+-ATPase activity, in the presence of K+ |

Preclinical Pharmacokinetics in Rats (Single Oral Dose)

The development of linaprazan glurate aimed to improve the pharmacokinetic profile of linaprazan.

| Compound | Dose (mg/kg) | t1/2 (h) | Cmax (ng/mL) | AUC(0–24h) (ng·h/mL) |

| Linaprazan Glurate (Prodrug) | 2.4 | 2.6 | 2.5 ± 1.8 | - |

| Linaprazan (from Prodrug) | 2.4 | 2.6 ± 0.5 | 11.2 ± 3.4 | 68.9 ± 15.3 |

| Linaprazan Glurate (Prodrug) | 9.6 | 2.01 ± 0.18 | 3.2 ± 1.4 | - |

| Linaprazan (from Prodrug) | 9.6 | 3.1 ± 0.3 | 43.1 ± 14.8 | 313.2 ± 77.2 |

| Data for male Sprague-Dawley rats. |

Human Pharmacokinetic Parameters (Phase I)

Phase I studies in healthy volunteers provided key insights into the pharmacokinetics of linaprazan glurate and its conversion to linaprazan.

| Compound | Dose | Cmax | AUC | t1/2 |

| Linaprazan Glurate | Single & Repeated Doses | Low and rapidly achieved | - | - |

| Linaprazan (from Prodrug) | Single & Repeated Doses | Higher and sustained | Dose-dependent increase | Extended vs. direct linaprazan |

| Qualitative summary from Phase I study descriptions. |

Clinical Efficacy: Linaprazan (AZD-0865) Phase II Trials

Early trials compared linaprazan to the PPI esomeprazole.

| Indication | Treatment | Healing/Symptom Resolution Rate (at 4 weeks) | Reference |

| Erosive Esophagitis | Linaprazan 25 mg | 76.9% | |

| Linaprazan 50 mg | 78.2% | ||

| Linaprazan 75 mg | 81.1% | ||

| Esomeprazole 40 mg | 81.9% | ||

| Non-Erosive Reflux Disease (NERD) | Linaprazan (25, 50, 75 mg) | ~65-70% (sustained absence of heartburn) | |

| Esomeprazole 20 mg | ~65-70% (sustained absence of heartburn) |

Clinical Efficacy: Linaprazan Glurate Phase II (LEED Study)

The LEED study demonstrated the potential of linaprazan glurate, particularly in more severe esophagitis.

| Patient Group (LA Grade) | Treatment | 4-Week Healing Rate (ITT) | 4-Week Healing Rate (PP) | Reference |

| All Grades | Linaprazan Glurate (all doses) | 71.1% | 80.9% | |

| Lansoprazole 30 mg | 60.6% | 59.1% | ||

| Moderate to Severe (C/D) | Linaprazan Glurate (best dose group) | 89% | - | |

| Lansoprazole 30 mg | 38% | - | ||

| Milder (A/B) | Linaprazan Glurate (best dose group) | 91% | - | |

| Lansoprazole 30 mg | 81% | - |

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This assay is crucial for determining the inhibitory potency of compounds like linaprazan.

1. Preparation of H+/K+-ATPase Enriched Vesicles:

-

Gastric microsomes rich in H+/K+-ATPase are prepared from rabbit or pig gastric mucosa through differential centrifugation of the homogenized tissue.

-

The microsomal pellet is further purified using a sucrose gradient centrifugation to obtain enriched, ion-tight vesicles.

2. ATPase Activity Measurement:

-

The assay measures the enzyme's activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

The reaction is typically conducted in a 96-well plate format.

-

Reaction Mixture: Contains a buffer (e.g., Tris-HCl, pH 7.4), MgCl2, the enzyme preparation, and the test compound at various concentrations.

-

The mixture is pre-incubated at 37°C.

-

The reaction is initiated by adding a mixture of ATP and KCl (to stimulate the pump).

-

After a set incubation time (e.g., 30 minutes) at 37°C, the reaction is stopped.

3. Phosphate Detection:

-

The amount of released Pi is determined colorimetrically using a reagent such as Malachite Green. The absorbance is read using a microplate reader.

4. Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Pylorus-Ligated Rat Model

This model is used to assess the in vivo efficacy of gastric acid suppressants.

1. Animal Preparation:

-

Wistar or Sprague-Dawley rats are typically used.

-

The animals are fasted for a period (e.g., 24 hours) prior to the procedure to ensure an empty stomach, with free access to water.

2. Surgical Procedure:

-

The rat is anesthetized.

-

A midline abdominal incision is made to expose the stomach.

-

The pyloric sphincter (the junction between the stomach and the small intestine) is carefully ligated with a suture to prevent the stomach contents from emptying.

3. Drug Administration:

-

The test compound (e.g., linaprazan glurate) or vehicle is administered, typically intraduodenally, immediately after ligation.

4. Gastric Content Collection:

-

After a set period (e.g., 4 hours), the animal is euthanized.

-

The esophagus is clamped, and the stomach is removed.

-

The gastric contents are collected into a centrifuge tube.

5. Analysis:

-

The volume of the gastric juice is measured.

-

The pH of the gastric juice is determined.

-

The total acidity is measured by titration with a standard base (e.g., 0.01N NaOH) to a pH of 7.0.

-

The efficacy of the drug is determined by the reduction in gastric volume and total acidity, and the increase in pH compared to the vehicle-treated group.

The Rationale for Redevelopment: Linaprazan Glurate

The initial Phase II studies of linaprazan (AZD-0865) showed that while it was effective, it did not offer a significant clinical benefit over esomeprazole. Furthermore, there were observations of reversible elevations in liver transaminases. A key pharmacokinetic limitation was its relatively short half-life in humans, which made achieving 24-hour acid suppression challenging.

This led to the innovative development of linaprazan glurate, a prodrug designed to overcome these limitations. By attaching a glutaric acid moiety, the prodrug exhibits an altered absorption and distribution profile. It is rapidly absorbed and then converted by enzymes (like carboxylesterase 2) into the active linaprazan. This strategy successfully prolongs the plasma residence time of active linaprazan, leading to more sustained acid suppression while potentially lowering the peak plasma concentration (Cmax), which may mitigate off-target effects.

Conclusion and Future Directions

The journey of linaprazan, from its initial discovery and discontinuation to its redevelopment as the prodrug linaprazan glurate, is a compelling case study in pharmaceutical innovation. As a potassium-competitive acid blocker, it represents a significant advancement in the management of acid-related disorders. Early clinical trials of linaprazan glurate have been highly promising, demonstrating a favorable pharmacokinetic profile that translates into high healing rates for erosive esophagitis, particularly in severe cases. With Phase III trials underway, linaprazan glurate is poised to potentially offer a new, more effective treatment option for patients with significant unmet needs in the realm of acid-related diseases.

References

- 1. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]

- 2. A randomized, comparative trial of a potassium-competitive acid blocker (AZD0865) and esomeprazole for the treatment of patients with nonerosive reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Tegoprazan: A Technical Guide to a Novel Potassium-Competitive Acid Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan (developmental code name CJ-12420) is a prominent member of the potassium-competitive acid blocker (P-CAB) class of drugs, representing a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), tegoprazan offers a distinct mechanism of action characterized by rapid, potent, and sustained inhibition of gastric acid secretion. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacokinetics, pharmacodynamics, and key experimental protocols related to tegoprazan, serving as a comprehensive resource for the scientific community.

Chemical Structure and Physicochemical Properties

Tegoprazan is a small molecule with the chemical formula C₂₀H₁₉F₂N₃O₃.[1] Its structure is characterized by a substituted benzimidazole core.

Table 1: Physicochemical Properties of Tegoprazan

| Property | Value | Source |

| IUPAC Name | (S)-4-((5,7-Difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide | [MedKoo] |

| CAS Number | 942195-55-3 | [MedKoo] |

| Molecular Formula | C₂₀H₁₉F₂N₃O₃ | [1] |

| Molecular Weight | 387.38 g/mol | [1] |

| pKa (Strongest Basic) | 5.1 - 6.07 | [ResearchGate, DrugBank] |

| Solubility | Water: ~0.03 mg/mL | [DSpace] |

| DMSO: Soluble | [Cayman Chemical] |

Pharmacological Properties

Pharmacokinetics

Tegoprazan exhibits a pharmacokinetic profile that contributes to its rapid onset and sustained duration of action.

Table 2: Pharmacokinetic Properties of Tegoprazan in Humans

| Property | Value | Source |

| Time to Maximum Concentration (Tmax) | 0.5 - 1.5 hours | [1][2] |

| Terminal Half-life (t½) | 3.65 - 5.39 hours | |

| Metabolism | Primarily by Cytochrome P450 3A4 (CYP3A4) to its active metabolite, M1. | |

| Oral Bioavailability | While specific data on the oral bioavailability of tegoprazan in humans is not readily available in the reviewed literature, its rapid absorption and clinical efficacy following oral administration suggest it is orally active. | |

| Plasma Protein Binding | The plasma protein binding of tegoprazan's active metabolite (M1) is approximately 99% in vitro (unpublished data). This suggests that tegoprazan is also likely to be highly protein-bound. |

Pharmacodynamics

Tegoprazan is a potent and selective inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.

Table 3: Pharmacodynamic Properties of Tegoprazan

| Property | Value | Source |

| Mechanism of Action | Reversible, potassium-competitive inhibition of the H+/K+-ATPase. | [PubMed] |

| IC₅₀ (H+/K+-ATPase) | 0.29 - 0.52 µM (porcine, canine, and human) | [PubMed] |

Mechanism of Action

Tegoprazan's mechanism of action differs fundamentally from that of PPIs. As a P-CAB, it does not require acid activation and competes directly with potassium ions (K⁺) for binding to the H⁺/K⁺-ATPase. This reversible binding leads to a rapid and potent suppression of both basal and stimulated gastric acid secretion.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory activity of a compound on the H+/K+-ATPase enzyme, typically isolated from porcine gastric microsomes.

1. Preparation of H+/K+-ATPase Enriched Microsomes:

-

Gastric mucosa from fresh porcine stomachs is scraped and homogenized in a buffered solution.

-

The homogenate undergoes differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.

-

The protein concentration of the enriched microsomes is determined using a standard method (e.g., Bradford assay).

2. ATPase Activity Assay:

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture contains the H+/K+-ATPase enriched microsomes, a buffer solution (e.g., Tris-HCl), MgCl₂, and KCl.

-

The test compound (e.g., tegoprazan) is added at various concentrations.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified colorimetrically (e.g., using the Fiske-Subbarow method or a malachite green-based assay).

-

The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

In Vivo Gastric Acid Secretion Study (Pylorus-Ligated Rat Model)

This in vivo model is used to assess the antisecretory effect of a compound on gastric acid production in a living organism.

1. Animal Preparation:

-

Male Sprague-Dawley or Wistar rats are typically used.

-

The animals are fasted for a period (e.g., 18-24 hours) with free access to water to ensure an empty stomach.

2. Surgical Procedure:

-

The rats are anesthetized (e.g., with ether or an injectable anesthetic).

-

A midline abdominal incision is made to expose the stomach.

-

The pylorus (the opening from the stomach into the small intestine) is carefully ligated with a suture to prevent the passage of gastric contents.

-

Care is taken to avoid damage to the blood supply.

3. Drug Administration:

-

The test compound (e.g., tegoprazan) or vehicle is administered, typically by oral gavage or intraduodenal injection, immediately after pylorus ligation.

4. Gastric Content Collection:

-

The abdominal incision is closed, and the animals are allowed to recover for a specific period (e.g., 4 hours).

-

After the designated time, the animals are euthanized.

-

The stomach is dissected out, and the accumulated gastric juice is collected.

5. Analysis of Gastric Juice:

-

The volume of the gastric juice is measured.

-

The pH of the gastric juice is determined using a pH meter.

-

The total acidity is measured by titration with a standard base (e.g., 0.01 N NaOH) to a specific pH endpoint (e.g., pH 7.0).

-

The antisecretory effect of the compound is determined by comparing the volume, pH, and total acidity of the gastric juice in the treated group to the vehicle control group.

Conclusion

Tegoprazan represents a significant therapeutic innovation in the field of acid-related disorders. Its distinct potassium-competitive mechanism of action on the H+/K+-ATPase results in a rapid, potent, and durable inhibition of gastric acid secretion. The comprehensive data on its chemical properties, pharmacokinetics, and pharmacodynamics, along with established experimental protocols for its evaluation, provide a solid foundation for further research and clinical application. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the understanding and treatment of gastrointestinal diseases.

References

- 1. Integration of a Physiologically Based Pharmacokinetic and Pharmacodynamic Model for Tegoprazan and Its Metabolite: Application for Predicting Food Effect and Intragastric pH Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of pharmacokinetic characteristics of two Tegoprazan (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Vonoprazan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that potently suppresses gastric acid secretion.[1] Unlike proton pump inhibitors (PPIs), which irreversibly bind to the H+, K+-ATPase (proton pump), vonoprazan competitively and reversibly inhibits the pump by binding to the potassium-binding site.[2][3][4] This distinct mechanism of action confers several unique pharmacological properties, including a rapid onset of action, prolonged acid suppression, and efficacy that is not significantly affected by CYP2C19 genetic polymorphisms.[2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of vonoprazan, presenting key data in a structured format, detailing the methodologies of pivotal experiments, and visualizing core concepts through diagrams.

Pharmacokinetics

The pharmacokinetic profile of vonoprazan is characterized by rapid absorption, extensive distribution, and metabolism primarily through the cytochrome P450 (CYP) system.

Absorption and Distribution

Following oral administration, vonoprazan is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 1.5 to 2.0 hours. The presence of food has a minimal effect on its intestinal absorption, allowing for more flexible dosing regimens compared to many PPIs. The plasma protein binding of vonoprazan is approximately 85-88% in healthy individuals. It exhibits a large apparent volume of distribution, indicating extensive tissue distribution.

Metabolism and Excretion

Vonoprazan is extensively metabolized, primarily by CYP3A4, with minor contributions from CYP2B6, CYP2C19, CYP2C9, and CYP2D6, as well as sulfo- and glucuronosyl-transferases. Importantly, its metabolism is not significantly influenced by CYP2C19 genetic polymorphisms, which can affect the efficacy of many PPIs. The metabolites of vonoprazan are pharmacologically inactive. The drug is eliminated from the body through both renal and fecal routes, with approximately 67% of an administered dose recovered in the urine and 31% in the feces. The mean terminal half-life of vonoprazan is approximately 7.7 hours in healthy adults.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of vonoprazan from single and multiple-dose studies in healthy subjects.

Table 1: Single-Dose Pharmacokinetic Parameters of Vonoprazan (20 mg) in Healthy Adults

| Parameter | Value | Reference |

| Tmax (h) | 1.5 - 2.0 | |

| Cmax (ng/mL) | 25.2 | |

| AUC0-12h (ng·h/mL) | 154.8 | |

| Half-life (h) | 7.1 | |

| Apparent Oral Clearance (L/h) | 97.3 | |

| Apparent Volume of Distribution (L) | 1001 |

Table 2: Steady-State Pharmacokinetic Parameters of Vonoprazan (20 mg, Twice Daily) in Healthy Adults

| Parameter | Value | Reference |

| Tmax (h) | 3.0 | |

| Cmax (ng/mL) | 37.8 | |

| AUC0-12h (ng·h/mL) | 272.5 | |

| Half-life (h) | 6.8 | |

| Apparent Oral Clearance (L/h) | 81.3 | |

| Apparent Volume of Distribution (L) | 782.7 |

Experimental Protocols

Determination of Vonoprazan Plasma Concentrations

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Human plasma samples are subjected to protein precipitation, typically using acetonitrile. A stable isotope-labeled internal standard (e.g., vonoprazan-d4) is added prior to precipitation to ensure accurate quantification.

-

Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for vonoprazan and the internal standard.

Pharmacodynamics

The primary pharmacodynamic effect of vonoprazan is the potent and sustained elevation of intragastric pH.

Mechanism of Action

Vonoprazan is a potassium-competitive acid blocker that inhibits the final step in the gastric acid secretion pathway. It binds to the H+, K+-ATPase enzyme system in a reversible and potassium-competitive manner at the secretory surface of gastric parietal cells. This action suppresses both basal and stimulated gastric acid secretion. Due to its high pKa, vonoprazan accumulates in the acidic canaliculi of parietal cells, contributing to its potent and long-lasting effect.

Dose-Response Relationship

The acid-suppressing effect of vonoprazan is dose-dependent. Studies have shown that increasing doses of vonoprazan lead to a greater and more sustained increase in intragastric pH.

Quantitative Pharmacodynamic Data

The following table summarizes the key pharmacodynamic parameter of vonoprazan, the percentage of time intragastric pH remains above 4, from a comparative study with a PPI.

Table 3: 24-Hour Intragastric pH > 4 Holding Time Ratio (%) in Healthy US Subjects

| Treatment | Day 1 | Day 7 | Reference |

| Vonoprazan 20 mg | 62.4 | 87.8 | |

| Lansoprazole 30 mg | 22.6 | 42.3 |

Experimental Protocols

Measurement of Intragastric pH

Methodology: 24-Hour Intragastric pH Monitoring

-

Study Design: Clinical studies are often designed as randomized, crossover trials. Healthy subjects or patients with acid-related disorders are enrolled.

-

Procedure: A pH monitoring catheter with an antimony electrode is inserted transnasally into the stomach. The position of the electrode is confirmed, typically by measuring the pH gradient as the catheter is withdrawn from the duodenum.

-

Data Collection: Intragastric pH is recorded continuously for 24-hour periods at baseline and following single and multiple doses of the study drug.

-

Data Analysis: The primary pharmacodynamic endpoint is typically the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4), known as the holding time ratio.

In Vitro H+, K+-ATPase Inhibition Assay

Methodology: Measurement of ATPase Activity

-

Enzyme Preparation: H+, K+-ATPase-rich microsomes are prepared from the gastric mucosa of animals, such as pigs or rabbits, through a series of homogenization and centrifugation steps.

-

Assay Procedure: The prepared enzyme is incubated with varying concentrations of vonoprazan in a buffered solution. The enzymatic reaction is initiated by the addition of ATP and potassium chloride.

-

Measurement of Inhibition: The activity of the H+, K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibition of the enzyme by vonoprazan is quantified by measuring the reduction in Pi release compared to a control without the inhibitor. The concentration of vonoprazan that produces 50% inhibition is determined as the IC50 value.

Conclusion

Vonoprazan demonstrates a favorable pharmacokinetic and pharmacodynamic profile for the treatment of acid-related disorders. Its rapid absorption, potent and sustained inhibition of gastric acid secretion, and lack of significant influence from CYP2C19 polymorphisms represent key advantages. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this novel class of acid suppressants.

References

- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

A New Era in Acid Suppression: A Technical Guide to Potassium-Competitive Acid Blockers Versus Proton Pump Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy for acid-related disorders. However, the emergence of potassium-competitive acid blockers (P-CABs) represents a paradigm shift in acid suppression. This technical guide provides an in-depth comparison of the fundamental differences between P-CABs and PPIs, focusing on their core mechanisms of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. Detailed experimental protocols for key comparative studies are provided, alongside visualizations of critical pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Gastroesophageal reflux disease (GERD), peptic ulcer disease, and Helicobacter pylori infection are prevalent acid-related disorders affecting a significant portion of the global population. The primary therapeutic strategy for these conditions is the suppression of gastric acid secretion. Proton pump inhibitors (PPIs) have long been the standard of care, offering effective acid suppression for many patients. However, limitations such as a slow onset of action, requirement for meal-time dosing, and variable efficacy due to cytochrome P450 (CYP) 2C19 genetic polymorphisms have driven the search for novel therapeutic agents.[1][2]

Potassium-competitive acid blockers (P-CABs) are a newer class of acid suppressants that address many of the shortcomings of PPIs.[1] P-CABs offer a distinct mechanism of action, leading to a more rapid, potent, and sustained acid suppression.[3] This guide will dissect the fundamental differences between these two classes of drugs, providing the technical details necessary for a thorough understanding of their pharmacology and clinical implications.

Mechanism of Action: A Tale of Two Inhibitors

Both P-CABs and PPIs target the gastric H+,K+-ATPase, the proton pump responsible for the final step in gastric acid secretion by parietal cells. However, their mode of inhibition differs significantly.

2.1. Proton Pump Inhibitors (PPIs): Irreversible Covalent Inhibition

PPIs, such as omeprazole and lansoprazole, are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi.[4] Once activated, they form a covalent disulfide bond with cysteine residues on the luminal surface of the H+,K+-ATPase, leading to irreversible inhibition. To restore acid secretion, new proton pump synthesis is required. This mechanism necessitates that PPIs are administered before a meal to ensure that the proton pumps are active and available for binding.

2.2. Potassium-Competitive Acid Blockers (P-CABs): Reversible Ionic Inhibition

In contrast, P-CABs, such as vonoprazan and tegoprazan, are not prodrugs and do not require acid activation. They are weak bases that accumulate in the parietal cells and competitively and reversibly bind to the potassium-binding site of the H+,K+-ATPase via ionic bonds. This direct inhibition of both active and inactive proton pumps allows for a rapid onset of action and does not require meal-timed dosing.

Signaling Pathway of Gastric Acid Secretion and Inhibition

Figure 1. Mechanism of action of P-CABs and PPIs on the gastric H⁺,K⁺-ATPase.

Pharmacokinetics and Pharmacodynamics: A Comparative Analysis

The structural and mechanistic differences between P-CABs and PPIs translate into distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

| Feature | Proton Pump Inhibitors (PPIs) | Potassium-Competitive Acid Blockers (P-CABs) |

| Activation | Prodrugs requiring acid activation | Active drugs, no acid activation required |

| Binding | Irreversible, covalent bonding | Reversible, ionic bonding |

| Onset of Action | Slow, requires 3-5 days for maximal effect | Rapid, within hours of the first dose |

| Dosing | 30-60 minutes before meals | Can be taken with or without food |

| Half-life | Short plasma half-life (approx. 1-2 hours) | Longer plasma half-life (approx. 7-9 hours) |

| Metabolism | Primarily by CYP2C19, susceptible to genetic polymorphisms | Mainly by CYP3A4, less affected by CYP2C19 polymorphisms |

| Acid Suppression | Less consistent, especially at night | More potent and sustained, including nocturnal acid control |

Clinical Efficacy: Head-to-Head Comparisons

Numerous clinical trials have compared the efficacy of P-CABs and PPIs in various acid-related disorders.

Erosive Esophagitis (EE)

P-CABs have demonstrated non-inferiority and, in some cases, superiority to PPIs in healing erosive esophagitis, particularly in severe grades (Los Angeles Classification Grades C/D).

| Study (P-CAB vs. PPI) | Indication | Primary Endpoint | Results |

| Tegoprazan 50 mg vs. Lansoprazole 30 mg | Erosive Esophagitis | Cumulative healing rate at week 4 | 94.2% vs. 86.2% (p < 0.0001 for non-inferiority) |

| Tegoprazan 25 mg vs. Lansoprazole 15 mg | Maintenance of healed mild EE | Endoscopic remission rate at 24 weeks | 90.6% vs. 89.5% (non-inferior) |

| Vonoprazan 20 mg vs. Lansoprazole 30 mg | Erosive Esophagitis (Severe) | Healing rate at 2 weeks | 88% vs. 64% |

Helicobacter pylori Eradication

P-CAB-based triple therapies have shown superior H. pylori eradication rates compared to PPI-based regimens, particularly in regions with high clarithromycin resistance.

| Study (P-CAB vs. PPI) | Regimen | Primary Endpoint | Results (Eradication Rate) |

| Vonoprazan-based vs. PPI-based triple therapy | First-line treatment | H. pylori eradication rate (ITT) | 90.2% vs. 75.5% (p < 0.001) |

| Vonoprazan-based vs. PPI-based triple therapy | First-line treatment (Japanese patients) | H. pylori eradication rate | P-CABs superior to PPIs |

Symptom Control in GERD

Studies have shown that P-CABs can provide faster and more complete resolution of heartburn symptoms compared to PPIs.

| Study (P-CAB vs. Placebo/PPI) | Indication | Primary Endpoint | Results |

| Tegoprazan 50mg/100mg vs. Placebo | Non-erosive reflux disease (NERD) | Complete resolution of major symptoms at week 4 | 42.5%/48.5% vs. 24.2% (p < 0.01) |

Experimental Protocols

In Vitro H+,K+-ATPase Inhibition Assay

This assay determines the inhibitory potency (IC50) of a compound on isolated gastric H+,K+-ATPase.

Methodology:

-

Preparation of H+,K+-ATPase Vesicles: Gastric vesicles rich in H+,K+-ATPase are prepared from the fundic mucosa of rabbit or hog stomachs by differential centrifugation.

-

ATPase Activity Assay: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

Vesicles are pre-incubated with varying concentrations of the test compound (e.g., vonoprazan or omeprazole).

-

The reaction is initiated by the addition of ATP.

-

The amount of liberated Pi is determined colorimetrically.

-

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the H+,K+-ATPase activity is calculated.

Experimental Workflow: In Vitro H+,K+-ATPase Inhibition Assay

Figure 2. Workflow for in vitro H⁺,K⁺-ATPase inhibition assay.

24-Hour Intragastric pH Monitoring

This protocol is used to assess the acid-suppressive effects of drugs in human subjects.

Methodology:

-

Subject Enrollment: Healthy volunteers or patients with GERD are recruited.

-

Probe Placement: A pH monitoring catheter with one or more antimony sensors is inserted transnasally and positioned in the gastric body.

-

Data Recording: Intragastric pH is continuously recorded for 24 hours using a portable data logger. Standardized meals are provided at specific times.

-

Treatment Periods: Subjects undergo baseline pH monitoring and then are randomized to receive either a P-CAB or a PPI for a specified duration (e.g., 7 days). 24-hour pH monitoring is repeated at the end of the treatment period.

-

Data Analysis: The primary endpoint is typically the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4).

Randomized Controlled Trial for Erosive Esophagitis

This protocol outlines a typical phase 3 clinical trial comparing a P-CAB and a PPI for the treatment of EE.

Methodology:

-

Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles Classification Grades A-D) are enrolled.

-

Randomization: Patients are randomized in a double-blind manner to receive either the P-CAB (e.g., tegoprazan 50 mg) or the PPI (e.g., lansoprazole 30 mg) once daily for a specified period (e.g., 4 or 8 weeks).

-

Efficacy Assessment: The primary endpoint is the cumulative healing rate of EE, confirmed by endoscopy at the end of the treatment period. Secondary endpoints may include symptom resolution (e.g., heartburn-free days).

-

Safety Assessment: Adverse events are monitored and recorded throughout the study.

Logical Relationship: Clinical Trial Design for EE

Figure 3. Logical workflow of a randomized controlled trial for erosive esophagitis.

Conclusion

Potassium-competitive acid blockers represent a significant advancement in the management of acid-related disorders. Their distinct mechanism of action, favorable pharmacokinetic profile, and robust clinical efficacy position them as a compelling alternative to proton pump inhibitors. For researchers and drug development professionals, a thorough understanding of the fundamental differences between these two classes of drugs is crucial for designing future studies and developing novel therapeutic strategies. The data and protocols presented in this guide offer a comprehensive foundation for these endeavors. As more long-term safety and efficacy data for P-CABs become available, their role in the therapeutic armamentarium will be further solidified.

References

- 1. Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

In-Depth Technical Guide: The Binding Site of Potassium-Competitive Acid Blockers (P-CABs) on the Gastric Proton Pump

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium-competitive acid blockers (P-CABs) represent a significant advancement in the management of acid-related disorders. Unlike proton pump inhibitors (PPIs), P-CABs offer a rapid, potent, and sustained inhibition of the gastric H+/K+-ATPase (proton pump) through a distinct mechanism of action. This technical guide provides a comprehensive overview of the binding site of P-CABs on the proton pump, with a focus on key agents such as vonoprazan, tegoprazan, and fexuprazan. We delve into the molecular interactions, present quantitative binding data, detail the experimental methodologies used to elucidate these interactions, and provide visual representations of the key pathways and structures.

Mechanism of Action: Competitive Inhibition of the Potassium-Binding Site

P-CABs function as reversible, potassium-competitive inhibitors of the gastric H+/K+-ATPase.[1][2][3] This enzyme is responsible for the final step in gastric acid secretion, exchanging intracellular H+ for extracellular K+. P-CABs bind to the K+-binding site of the pump from the luminal side, thereby preventing the conformational changes necessary for proton translocation and subsequent acid secretion.[4][5] This direct and competitive inhibition allows for a rapid onset of action, as P-CABs do not require acid activation like PPIs.

The P-CAB Binding Site: A Luminal Vestibule

Structural and mutagenesis studies have revealed that P-CABs bind within a luminal vestibule of the H+/K+-ATPase α-subunit. This binding pocket is primarily formed by the transmembrane (TM) helices TM4, TM5, and TM6, with contributions from the loop between TM1 and TM2.

Key Amino Acid Residues for P-CAB Interaction

Several amino acid residues within this vestibule are critical for the binding and efficacy of P-CABs. While there are overlaps, the specific interactions can vary between different P-CAB agents.

-

Vonoprazan: This first-in-class P-CAB has been extensively studied. Its binding is characterized by interactions with:

-

Tyr799 (TM5): The pyrrole and fluorophenyl rings of vonoprazan stack against the side chain of Tyr799.

-

Ala335 (TM4): This residue is located in the curvature between the pyrrole and pyridine rings of vonoprazan.

-

Asp137 and Asn138 (TM1/TM2 loop): These residues form an electrostatic barrier that hinders the exit of vonoprazan from the binding pocket, contributing to its slow dissociation and long duration of action.

-

Glu795 (TM5): The positively charged N-methylamino group of vonoprazan is thought to form a hydrogen bond and charge interaction with this residue in the K+-binding site.

-

Cys813: The sulfur of this cysteine is oriented towards the sulfonyl oxygens of vonoprazan.

-

-

Tegoprazan, Soraprazan, PF-03716556, and Revaprazan: Cryo-electron microscopy (cryo-EM) studies have shown that these P-CABs also bind in the luminal vestibule. While their binding poses partially overlap with that of vonoprazan and the prototypical P-CAB SCH28080, there are distinct differences. For instance, revaprazan exhibits a novel binding mode where its tetrahydroisoquinoline moiety extends deeper into the cation transport conduit.

-

Fexuprazan: As a newer P-CAB, detailed structural studies on its specific amino acid interactions are emerging. However, its mechanism is consistent with competitive and reversible binding to the H+/K+-ATPase, inhibiting potassium binding.

Quantitative Binding Data

The affinity of P-CABs for the H+/K+-ATPase is a key determinant of their potency and duration of action. The following table summarizes key quantitative data for vonoprazan and tegoprazan.

| P-CAB Agent | Parameter | Value | Conditions | Reference(s) |

| Vonoprazan | Ki | 3.0 nmol/L | pH 6.5 | |

| Ki | 10 nmol/L | pH 7.0 | ||

| pKa | 9.37 | |||

| Tegoprazan | IC50 | 0.29 - 0.52 µM | In vitro (porcine, canine, human H+/K+-ATPases) | |

| Apparent Kd | 0.56 ± 0.04 µM and 2.70 ± 0.24 µM | Binding to two different intermediate states at pH 7.2 |

Experimental Protocols

The elucidation of the P-CAB binding site has been made possible through a combination of biochemical and structural biology techniques.

Site-Directed Mutagenesis

Site-directed mutagenesis is a crucial technique for identifying the specific amino acid residues involved in drug binding. By systematically replacing candidate amino acids and observing the effect on P-CAB binding and inhibitory activity, researchers can map the binding pocket.

Detailed Methodology:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. Primers should have a GC content of at least 40% and terminate in a G or C. The melting temperature (Tm) should be ≥78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/(length) - %mismatch.

-

PCR Amplification: Perform a PCR reaction using a high-fidelity polymerase (e.g., PfuTurbo) to amplify the entire plasmid containing the H+/K+-ATPase gene. A typical reaction setup is as follows:

-

5 µL of 10x reaction buffer

-

50 ng of dsDNA template

-

125 ng of forward primer

-

125 ng of reverse primer

-

1 µL of dNTP mix (10 mM)

-

3 µL of DMSO (optional)

-

ddH₂O to a final volume of 50 µL

-

1 µL of PfuTurbo DNA polymerase (2.5 U/µL)

-

-

PCR Cycling: Use a thermocycler program such as:

-

Initial denaturation: 95°C for 30 seconds

-

18 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 1 minute

-

Elongation: 68°C for 1 minute/kb of plasmid length

-

-

Final elongation: 68°C for 7 minutes

-

-

Parental DNA Digestion: Add 1 µL of the DpnI restriction enzyme to the amplification product and incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental DNA template.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and sequence the plasmid DNA to confirm the desired mutation.

-

Functional Analysis: Express the mutant H+/K+-ATPase and perform binding or activity assays to assess the impact of the mutation on P-CAB interaction.

Radioligand Binding Assays

Radioligand binding assays are used to quantify the affinity (Kd) and binding capacity (Bmax) of a P-CAB for the proton pump. These assays typically involve incubating a radiolabeled ligand with a preparation of the H+/K+-ATPase and then separating the bound from the free radioligand.

Detailed Methodology:

-

Membrane Preparation: Prepare membrane vesicles enriched in H+/K+-ATPase from hog gastric mucosa or from cells expressing the recombinant enzyme.

-

Radioligand: Use a radiolabeled P-CAB (e.g., [³H]vonoprazan) or a competing radioligand.

-

Incubation: In a 96-well plate, incubate the membrane preparation (e.g., 20 µg of protein) with various concentrations of the radioligand in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Determination of Non-Specific Binding: In parallel, a set of reactions should include a high concentration of an unlabeled competitor to determine the amount of non-specific binding.

-

Separation of Bound and Free Ligand: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values. For competition assays, the IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These structural biology techniques provide high-resolution three-dimensional structures of the H+/K+-ATPase in complex with P-CABs, allowing for a detailed visualization of the binding site and molecular interactions.

Detailed Methodology (General Workflow):

-

Protein Expression and Purification: Overexpress and purify the H+/K+-ATPase, often in complex with its β-subunit, using chromatographic techniques to achieve high purity and homogeneity.

-

Complex Formation: Incubate the purified H+/K+-ATPase with the P-CAB of interest to form a stable complex.

-

Crystallization (for X-ray Crystallography): Screen for crystallization conditions using various precipitants, buffers, and additives. Once crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.

-

Grid Preparation (for Cryo-EM): Apply a small volume of the protein-P-CAB complex solution to an EM grid. The excess liquid is blotted away to create a thin film, which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection:

-

X-ray Crystallography: Collect diffraction data from the crystals using a synchrotron X-ray source.

-

Cryo-EM: Collect a large number of images (micrographs) of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.

-

-

Structure Determination:

-

X-ray Crystallography: Process the diffraction data to determine the electron density map and build an atomic model of the protein-ligand complex.

-

Cryo-EM: Process the micrographs to reconstruct a 3D density map of the complex, into which an atomic model is then built and refined.

-

Visualizations

Signaling and Experimental Workflows

Conclusion

The identification and characterization of the P-CAB binding site on the gastric H+/K+-ATPase have been instrumental in understanding their mechanism of action and in the development of new and improved therapeutic agents. The detailed structural and functional data provide a solid foundation for the rational design of next-generation P-CABs with enhanced potency, selectivity, and pharmacokinetic properties. This in-depth knowledge is invaluable for researchers and drug development professionals working to advance the treatment of acid-related diseases.

References

An In-depth Technical Guide to the Early-Stage Efficacy of Potassium-Competitive Acid Blockers

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Acid Suppression

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders.[1][2] Unlike traditional Proton Pump Inhibitors (PPIs), which irreversibly inhibit the gastric H+/K+ ATPase (proton pump), P-CABs offer a novel mechanism of action.[1] They competitively and reversibly block the potassium-binding site of the proton pump, leading to a rapid, potent, and sustained suppression of gastric acid secretion.[1] This guide provides a technical overview of the early-stage research into the efficacy of these agents, using key data from foundational studies on prominent P-CABs such as vonoprazan, tegoprazan, and fexuprazan.

P-CABs possess several pharmacological advantages over PPIs, including acid stability, no requirement for enteric coating, a rapid onset of action, and administration that is independent of meals.[3] Furthermore, their metabolism is less affected by CYP2C19 polymorphisms, which can cause variable efficacy with PPIs. These characteristics have positioned P-CABs as a promising new therapeutic class for conditions like gastroesophageal reflux disease (GERD), peptic ulcer disease (PUD), and Helicobacter pylori eradication.

Mechanism of Action and Signaling Pathway

P-CABs target the final step of gastric acid secretion in the parietal cells of the stomach. They accumulate in the acidic secretory canaliculi of these cells and ionically bind to the H+/K+ ATPase, preventing the exchange of H+ for K+ ions and thereby inhibiting acid secretion. This action is reversible and occurs in a concentration-dependent manner.

Figure 1: P-CAB Mechanism of Action on Gastric Parietal Cell.

Pharmacokinetics and Pharmacodynamics

Early-stage research highlights a distinct and advantageous pharmacokinetic (PK) and pharmacodynamic (PD) profile for P-CABs compared to PPIs.

Key Pharmacokinetic/Pharmacodynamic Parameters:

-

Rapid Absorption: P-CABs achieve maximum plasma concentration (Tmax) quickly, typically within a few hours.

-

Rapid Onset of Action: Due to not being prodrugs, their acid-suppressing effect begins rapidly, with significant increases in intragastric pH observed within hours of the first dose.

-

Long Half-Life: P-CABs exhibit a longer plasma half-life compared to PPIs, contributing to a more sustained acid suppression. For instance, vonoprazan has a half-life of approximately 7.9 hours, whereas lansoprazole's is about 1.4 hours.

-

High pKa: P-CABs like vonoprazan have a high acid dissociation constant (pKa), allowing them to remain stable and accumulate in the highly acidic environment of the parietal cell canaliculi.

-

Meal Independence: The bioavailability and efficacy of P-CABs are generally not affected by food intake, offering greater dosing flexibility.

Table 1: Comparative Pharmacodynamics of Vonoprazan vs. Lansoprazole in Healthy US Adults

| Parameter | Vonoprazan (20 mg) | Lansoprazole (30 mg) | P-value |

| % of 24h with pH > 4 (Day 1) | 62.4% | 22.6% | <0.0001 |

| % of 24h with pH > 4 (Day 7) | 87.8% | 42.3% | <0.0001 |

| Mean Half-life (T½) | 7.9 hours | 1.4 hours | N/A |

| Source: Data from a randomized crossover study in healthy US subjects. |

Early-Stage Efficacy Data

Clinical trials have demonstrated the efficacy of P-CABs across several acid-related conditions.

Erosive Esophagitis (EE)

P-CABs have shown non-inferiority, and in some cases superiority, to PPIs for healing erosive esophagitis, particularly in severe cases.

Table 2: Healing Rates in Erosive Esophagitis (P-CABs vs. PPIs)

| Study Agent | Comparator | Indication | Healing Rate (Week 4) | Healing Rate (Week 8) | Key Finding |

| Vonoprazan | Lansoprazole | Severe EE (LA Grades C/D) | Higher rates than lansoprazole | 99% vs. 95% | Superiority in severe EE. |

| Tegoprazan (50/100 mg) | Esomeprazole (40 mg) | Erosive Esophagitis | 90.3% vs. 88.5% | 99.1% vs. 99.1% | Non-inferior to esomeprazole. |

| Fexuprazan (40 mg) | Esomeprazole | Erosive Esophagitis | Similar to esomeprazole | 98.8% vs. 100% (after-meal) | Non-inferior to esomeprazole. |

Non-Erosive Reflux Disease (NERD)

In patients with NERD, who experience reflux symptoms without visible esophageal damage, P-CABs have proven more effective than placebo.

A South Korean trial involving 324 participants with NERD showed that tegoprazan (50 mg and 100 mg daily) resulted in significantly higher rates of complete heartburn resolution at 4 weeks (43-49%) compared to placebo (24%).

Helicobacter pylori Eradication

The potent and sustained acid suppression by P-CABs creates a more favorable environment for antibiotics to work effectively against H. pylori.

In a retrospective study, vonoprazan-based triple therapy demonstrated a higher eradication rate compared to PPI-based therapies. The potent acid suppression is believed to be a key factor in improving the efficacy of clarithromycin-based regimens.

Experimental Protocols: A Methodological Overview

The evaluation of P-CAB efficacy typically follows a structured clinical trial pathway, as exemplified by studies on vonoprazan and tegoprazan.

Phase III Randomized Controlled Trial for Erosive Esophagitis

-

Objective: To compare the efficacy and safety of a P-CAB agent with a standard PPI (e.g., lansoprazole) for the healing of erosive esophagitis.

-

Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.

-

Participant Population: Adult patients with endoscopically confirmed erosive esophagitis (classified by Los Angeles (LA) grades A-D).

-

Intervention:

-

Test Arm: P-CAB agent (e.g., Vonoprazan 20 mg) once daily for 8 weeks.

-

Control Arm: PPI agent (e.g., Lansoprazole 30 mg) once daily for 8 weeks.

-

-

Primary Endpoint: The percentage of patients with healed erosive esophagitis at Week 8, confirmed by endoscopy.

-

Secondary Endpoints: Healing rates at Week 2 and Week 4, symptom resolution (e.g., heartburn relief), and safety assessments.

-

Statistical Analysis: Non-inferiority is assessed by calculating the confidence interval for the difference in healing rates between the two groups. If the lower bound of the confidence interval is above a pre-specified non-inferiority margin, the test drug is considered non-inferior.

Figure 2: Generalized workflow for a P-CAB efficacy clinical trial.

Comparative Profile: P-CABs vs. PPIs

The fundamental differences in mechanism and pharmacology between P-CABs and PPIs lead to distinct clinical profiles.

Figure 3: Core characteristic comparison between P-CABs and PPIs.

Safety and Tolerability

Early-stage and subsequent long-term studies have found P-CABs to be well-tolerated, with a safety profile comparable to that of PPIs. The most commonly reported adverse events are generally mild and include nasopharyngitis, diarrhea, and headache. One notable physiological effect of potent acid suppression is an increase in serum gastrin levels, which has been observed with P-CABs. Long-term data continues to be collected to fully characterize the safety profile of this class of drugs.

Conclusion

Early-stage research on P-CABs has consistently demonstrated their potential to overcome many of the limitations associated with traditional PPIs. Their rapid, potent, and sustained acid suppression, coupled with a favorable pharmacokinetic profile and dosing convenience, establishes them as a formidable new option in the management of acid-related disorders. The data indicates non-inferiority to PPIs in many scenarios and superiority in treating severe erosive esophagitis and potentially in H. pylori eradication. As more data from diverse populations becomes available, the precise role of P-CABs in clinical practice will be further solidified, heralding a new era in gastric acid suppression.

References

- 1. researchgate.net [researchgate.net]

- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of P-CAB Agent 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data for P-CAB agent 1, a novel, potent, and reversible potassium-competitive acid blocker (P-CAB). P-CABs represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1][2][3] This guide details the in vitro and in vivo pharmacology, pharmacokinetics, and safety profile of this compound, presenting key data in structured tables and outlining the experimental protocols used in its evaluation.

Executive Summary

This compound is a highly selective inhibitor of the gastric H+/K+-ATPase, or proton pump.[1][4] Unlike irreversible PPIs, this compound binds reversibly and competitively with potassium ions to control gastric acid secretion. Preclinical studies demonstrate its rapid onset of action and sustained acid suppression. In animal models of acid-related diseases, this compound showed superior potency and efficacy compared to conventional PPIs. The agent exhibits a favorable pharmacokinetic and safety profile in preclinical species, positioning it as a promising candidate for clinical development.

Mechanism of Action

This compound exerts its effect by directly targeting the final step in the gastric acid secretion pathway: the H+/K+-ATPase enzyme located in the secretory canaliculi of parietal cells. By competitively blocking the potassium-binding site of the proton pump, this compound prevents the exchange of H+ and K+ ions, thus inhibiting the secretion of gastric acid. This inhibition is reversible and concentration-dependent, allowing for rapid and potent control of intragastric pH.

In Vitro Pharmacology

The inhibitory activity and selectivity of this compound were assessed using isolated enzyme preparations.

Data Summary: Enzyme Inhibition

This compound demonstrated potent inhibition of H+/K+-ATPase from multiple species and showed high selectivity over the related Na+/K+-ATPase enzyme.

| Parameter | Hog H+/K+-ATPase | Human H+/K+-ATPase | Hog Na+/K+-ATPase | Selectivity Ratio (Na+/K+ vs H+/K+) |

| IC50 | 16.7 nM | 0.52 µM | >100 µM | >600-fold |

| Inhibition Type | Reversible, K+-Competitive | - | - | - |

Experimental Protocol: H+/K+-ATPase Inhibition Assay

This protocol outlines the method used to determine the potency of this compound against the proton pump.

Methodology:

-

Enzyme Preparation: Ion-leaky vesicles containing H+/K+-ATPase were prepared from porcine gastric mucosa.

-

Reaction Mixture: The assay was conducted in a 60 µL reaction mixture containing 40 mM Bis-Tris buffer (pH 6.4), 0.3 µg of enzyme protein, 5 mM KCl, 3 mM MgSO4, and the test compound (this compound) in 1% DMSO.

-

Reaction Initiation and Termination: The reaction was initiated by adding 3 mM Na2ATP and incubated at 37°C for 30 minutes. The reaction was terminated by the addition of 10% Sodium Dodecyl Sulfate (SDS).

-

Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis was quantified colorimetrically.

-

Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation. Kinetic analyses, such as Lineweaver-Burk plots, were used to confirm the potassium-competitive mechanism.

In Vivo Efficacy in Animal Models

The therapeutic potential of this compound was evaluated in established rat models of gastroesophageal reflux disease (GERD) and peptic ulcer disease.

Data Summary: Efficacy in Disease Models

This compound demonstrated dose-dependent and potent efficacy, significantly reducing esophageal injury in a GERD model and protecting against ulcer formation in various peptic ulcer models. Its potency was markedly superior to that of a benchmark PPI.

| Animal Model | Endpoint | This compound ED50 (mg/kg, p.o.) | Benchmark PPI ED50 (mg/kg, p.o.) | Potency Ratio (PPI / P-CAB) |

| Rat Reflux Esophagitis (GERD) | Inhibition of Esophageal Injury | 2.0 | 30.0 | 15x |

| Naproxen-Induced Ulcer | Ulcer Prevention | 0.1 | >10.0 | >100x |

| Ethanol-Induced Ulcer | Ulcer Prevention | 1.4 | >10.0 | >7x |

| Stress-Induced Ulcer | Ulcer Prevention | 0.1 | >10.0 | >100x |

Experimental Protocol: Rat Reflux Esophagitis Model

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are fasted overnight.

-

Surgical Procedure: Under anesthesia, the abdomen is incised, and the pylorus and the transitional region between the forestomach and corpus are ligated.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) one hour before the ligation surgery.

-

Endpoint Assessment: Six hours post-ligation, the animals are euthanized. The esophagus is removed, and the total area of erosive lesions is measured.

-

Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the lesion area compared to the vehicle-treated control group. The ED50 (the dose required to produce a 50% reduction in lesion formation) is then determined.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was characterized following oral administration in rats and dogs.

Data Summary: Pharmacokinetic Parameters

This compound showed rapid absorption and good oral bioavailability, particularly in dogs.

| Species | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC0-inf (h*ng/mL) | t1/2 (h) | Bioavailability (F%) |

| SD Rat | 10 | 0.25 | 303.0 | 805.9 | 1.9 | 19.7% |

| Beagle Dog | 10 | 1.0 | 3033.3 | 15203.4 | 4.1 | 61.9% |

Safety and Toxicology

Initial safety assessments indicate that this compound is well-tolerated in preclinical species.

Data Summary: Repeated-Dose Toxicity

In 4-week repeated-dose oral toxicity studies, this compound demonstrated a wide safety margin.

| Species | Study Duration | NOAEL (No Observed Adverse Effect Level) |

| SD Rat | 4 Weeks | >300 mg/kg/day |

| Beagle Dog | 4 Weeks | >50 mg/kg/day |

Additional in vitro safety assays showed no evidence of cytotoxicity (HepG2), cardiotoxicity (hERG assay), or mutagenicity (Ames test). Overall, preclinical and clinical findings suggest the safety profile of P-CABs is comparable to that of PPIs for short-term treatment.

Conclusion

The preclinical data package for this compound strongly supports its development as a next-generation therapeutic for acid-related disorders. It demonstrates potent, selective, and reversible inhibition of the gastric proton pump, leading to superior efficacy in animal models compared to benchmark PPIs. The agent's rapid onset of action, favorable pharmacokinetic profile, and high safety margin identified in these studies highlight its potential to address unmet needs in the treatment of conditions like GERD and peptic ulcer disease.

References

- 1. [Pharmacological characteristics and clinical efficacies of a novel potassium-competitive acid blocker, vonoprazan fumarate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gulhanemedj.org [gulhanemedj.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of P-CAB Agent 1

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Potassium-Competitive Acid Blockers (P-CABs) are a novel class of acid suppressants that reversibly inhibit the gastric H+/K+-ATPase (proton pump)[1][2]. Unlike proton pump inhibitors (PPIs), P-CABs do not require acid activation and offer a rapid onset of action and prolonged acid suppression[1][3]. These characteristics make them promising candidates for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers[4]. This document provides detailed experimental protocols for the in vivo evaluation of "P-CAB agent 1," a representative compound of this class.

Mechanism of Action

P-CABs competitively block the potassium-binding site of the H+/K+-ATPase in gastric parietal cells. This reversible inhibition prevents the final step of gastric acid secretion.

Caption: Mechanism of action of this compound.

In Vivo Efficacy Models

Gastric Acid Secretion Inhibition in Rat Models

This protocol details the methodology to assess the inhibitory effect of this compound on gastric acid secretion in rats.

Experimental Workflow:

References

- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Cell-Based Assays for Screening of P-CAB Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the treatment of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), which bind irreversibly to the gastric H+/K+ ATPase (proton pump), P-CABs offer a rapid, reversible, and potassium-competitive inhibition mechanism.[1][2] This distinct mode of action provides several advantages, including a faster onset of action, acid stability, and efficacy that is independent of food intake or the pump's activation state.[3][4][5]

The discovery of novel P-CAB agents requires robust and physiologically relevant screening platforms. Cell-based assays are indispensable tools in this process, as they allow for the evaluation of compound efficacy, selectivity, and potential cytotoxicity in a biologically relevant environment, offering a clear advantage over purely biochemical assays.

This document provides detailed protocols for a suite of cell-based assays designed for the primary screening and secondary validation of P-CAB candidates.

Mechanism of Action: P-CABs vs. PPIs

P-CABs function by ionically binding to the H+/K+ ATPase at or near the potassium-binding site, thereby preventing the conformational changes necessary for proton translocation into the gastric lumen. This competitive and reversible inhibition contrasts sharply with PPIs, which are prodrugs that require acidic activation to form a covalent, irreversible bond with the proton pump.

P-CAB Screening Workflow

A typical high-throughput screening (HTS) cascade for discovering novel P-CABs involves a primary functional assay to identify initial hits, followed by secondary assays to confirm the mechanism of action and a counter-screen to eliminate cytotoxic compounds.

Data Presentation: Comparative Activity of Known P-CABs

The following table summarizes the inhibitory activity of several known P-CABs and a comparator PPI against the H+/K+ ATPase. Such data is critical for benchmarking the potency of newly discovered compounds.

| Compound | Class | IC₅₀ Value | Species/System | Reference |

| Vonoprazan | P-CAB | 17.15 nM | Porcine gastric vesicles | |

| Linaprazan | P-CAB | 40.21 nM | Porcine gastric vesicles | |

| SCH28080 | P-CAB | 0.14 nM | Gastric H+/K+-ATPase | |

| Lansoprazole | PPI | 7.6 µM | Gastric H+/K+-ATPase |

Experimental Protocols

Protocol 1: High-Throughput Intracellular pH Measurement Assay

This primary functional assay measures a compound's ability to inhibit proton pump activity by monitoring the recovery of intracellular pH following an induced acid load. Cells that express the H+/K+ ATPase will actively pump protons to regulate their internal pH; P-CABs will inhibit this process.

Methodology:

-

Cell Preparation:

-

Seed cells expressing the H+/K+ ATPase (e.g., stably transfected HEK293 or gastric cell lines) into black, clear-bottom 96-well or 384-well microplates.

-

Culture overnight to allow for cell adherence.

-

-

Dye Loading:

-

Prepare a loading buffer containing a pH-sensitive fluorescent indicator, such as BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester).

-

Aspirate the culture medium from the wells and wash once with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.

-

-

Compound Addition:

-